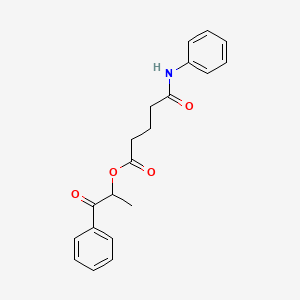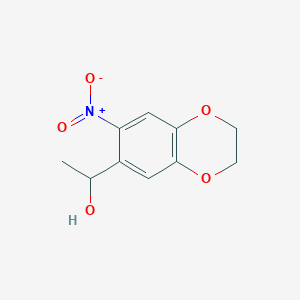
1-methyl-2-oxo-2-phenylethyl 5-anilino-5-oxopentanoate
Übersicht
Beschreibung
1-methyl-2-oxo-2-phenylethyl 5-anilino-5-oxopentanoate, also known as MOA, is a synthetic compound that has been widely used in scientific research. MOA is a derivative of the natural amino acid, tyrosine, and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
1-methyl-2-oxo-2-phenylethyl 5-anilino-5-oxopentanoate acts as a competitive inhibitor of the ATP-binding site of tyrosine kinases. It binds to the ATP-binding site and prevents the transfer of phosphate from ATP to the tyrosine residue of the substrate protein. This results in the inhibition of the tyrosine kinase activity and the downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. This compound has also been found to modulate the immune response and to inhibit the production of inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-methyl-2-oxo-2-phenylethyl 5-anilino-5-oxopentanoate in lab experiments is its specificity for tyrosine kinases. This compound has been found to inhibit the activity of several tyrosine kinases, including Src, Abl, and EGFR. This specificity makes this compound a valuable tool for studying the function of these kinases in various cellular processes. However, one of the limitations of using this compound is its potential toxicity. This compound has been found to be toxic to some cell lines at high concentrations, and caution should be taken when using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 1-methyl-2-oxo-2-phenylethyl 5-anilino-5-oxopentanoate. One area of research is the development of more potent and selective inhibitors of tyrosine kinases. This could lead to the development of new therapies for cancer and other diseases that are associated with dysregulated tyrosine kinase activity. Another area of research is the investigation of the role of tyrosine phosphorylation in various cellular processes, including cell division, differentiation, and apoptosis. Finally, the neuroprotective effects of this compound could be further investigated in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
1-methyl-2-oxo-2-phenylethyl 5-anilino-5-oxopentanoate has been used extensively in scientific research as a tool to study the function of various proteins and enzymes. It has been found to inhibit the activity of several enzymes, including proteases, kinases, and phosphatases. This compound has also been used to study the role of tyrosine phosphorylation in signal transduction pathways and to investigate the function of various tyrosine kinases.
Eigenschaften
IUPAC Name |
(1-oxo-1-phenylpropan-2-yl) 5-anilino-5-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-15(20(24)16-9-4-2-5-10-16)25-19(23)14-8-13-18(22)21-17-11-6-3-7-12-17/h2-7,9-12,15H,8,13-14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQIRIIGHPILRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)OC(=O)CCCC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49726657 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-chlorophenoxy)ethyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide](/img/structure/B3943777.png)
![2-(benzoylamino)-N-[1-(4-morpholinylcarbonyl)propyl]benzamide](/img/structure/B3943785.png)



![3-{[4-(ethylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B3943798.png)

![1-{[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}-3-methylpiperidine](/img/structure/B3943808.png)
![4-chloro-2-{1-[(1-methyl-1H-benzimidazol-2-yl)amino]ethyl}phenol](/img/structure/B3943820.png)
![2-(2-furoyl)-6,6-dimethyl-3-phenyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole](/img/structure/B3943830.png)
![N-[(1-phenylcyclopentyl)methyl]-2-(1-piperidinyl)propanamide hydrochloride](/img/structure/B3943838.png)
![N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-N'-1-naphthylurea](/img/structure/B3943849.png)

![4-tert-butyl-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3943870.png)